L-Propargyl-cysteine

Cardiovascular Pharmacology Ischemia-Reperfusion Injury H2S Signaling

L-Propargyl-cysteine (SPRC, ZYZ-802) is a BCS Class I endogenous H2S donor that delivers sustained, CSE-pathway-dependent hydrogen sulfide release—mechanistically distinct from rapid-release inorganic salts (NaHS, Na₂S) that produce transient spikes with cytotoxic risk, and from synthetic donors (GYY4137) with divergent pharmacokinetics. With 94.7–97.0% oral bioavailability in rodents and 112% in canines, SPRC uniquely combines high aqueous solubility (≥25 mg/mL), high permeability (logP = −2.16), and low plasma protein binding across human, rat, and dog species. Its propargyl group confers stronger CSE substrate engagement than the allyl group in SAC or the propyl group in SPC, translating to superior cardioprotection in ischemic models. Validated across myocardial infarction, heart failure, rheumatoid arthritis, acute pancreatitis, and gastric cancer models—with efficacy reversed by the CSE inhibitor PAG, confirming pathway specificity.

Molecular Formula
Molecular Weight 159.21
Cat. No. B1578951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Propargyl-cysteine
Molecular Weight159.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Propargyl-cysteine (SPRC) Procurement Guide: H2S Donor for Cardiovascular & Inflammatory Research


L-Propargyl-cysteine (SPRC, also known as ZYZ-802) is a structural analog of S-allyl-L-cysteine (SAC) that functions as an endogenous hydrogen sulfide (H2S)-producing compound via the cystathionine-γ-lyase (CSE)/H2S pathway [1]. SPRC differs from SAC by the substitution of an allyl group with a propargyl group on the cysteine sulfur, resulting in a stronger chemical bond [2]. SPRC is classified as a Biopharmaceutics Classification System (BCS) Class I compound, exhibiting high solubility and high permeability [3]. The compound demonstrates cardioprotective, anti-inflammatory, pro-angiogenic, and anticancer effects across multiple preclinical models, with a well-characterized pharmacokinetic profile in both rodent and canine species.

Why Generic H2S Donor Substitution Fails: SPRC Differentiation from SAC, SPC, NaHS, and GYY4137


H2S donors are not functionally interchangeable. Rapid-release inorganic salts (e.g., NaHS, Na2S) produce transient H2S spikes followed by rapid clearance and potential cytotoxicity at high concentrations, whereas SPRC provides sustained H2S elevation via enzymatic conversion by CSE [1]. Among cysteine-based analogs, SPRC's propargyl group confers stronger chemical bonding than the allyl group in SAC or the propyl group in SPC, translating to more extensive cardioprotection in ischemic models [2]. Synthetic slow-release donors like GYY4137 operate through distinct chemical release mechanisms and exhibit different tissue distribution and pharmacokinetic profiles [3]. Selection of SPRC over alternatives must be justified by specific experimental requirements: endogenous CSE-dependent H2S generation, BCS Class I oral bioavailability exceeding 94% in rodents, and demonstrated efficacy across multiple disease models where other donors have shown limited or no benefit.

SPRC Evidence Guide: Quantified Differentiation Against S-Allyl-Cysteine (SAC) and Other H2S Donors


SPRC vs. SAC: Superior Cardioprotection in Ischemic Rat Hearts Due to Propargyl Group Chemical Stability

SPRC demonstrates more extensive cardioprotection compared to S-allyl-cysteine (SAC) and S-propyl-cysteine (SPC) in ischemic rat heart models. This differential effect is attributed to the propargyl group in SPRC having a stronger chemical bond in the cysteine structure than the allyl group in SAC or the propyl group in SPC [1]. In a head-to-head comparison study evaluating all three cysteine analogs (SPC, SAC, SPRC) in an acute myocardial infarction rat model, all three compounds preserved SOD and GPx activities while reducing MDA formation, but SPRC's structural advantage confers broader cardioprotective effects across multiple ischemic models [2].

Cardiovascular Pharmacology Ischemia-Reperfusion Injury H2S Signaling

SPRC vs. NaHS: Sustained H2S Elevation via Endogenous CSE Pathway vs. Rapid Transient Release

SPRC increases serum H2S content through CSE-dependent endogenous production, contrasting with inorganic sulfide salts like NaHS that release H2S rapidly and transiently without requiring enzymatic conversion [1]. In an LPS-induced inflammation model, both SPRC and NaHS increased serum H2S content and suppressed hepatic hepcidin mRNA and serum hepcidin levels (n=5 per group) [1]. Critically, the effects of SPRC were abolished by co-administration with propargylglycine (PAG), a selective CSE inhibitor, confirming that SPRC's H2S elevation requires endogenous CSE activity, whereas NaHS acts independently of this pathway [1].

Inflammation H2S Donor Pharmacology Anemia of Inflammation

SPRC Oral Bioavailability: 94.7-97.0% in Rats and 112% in Beagle Dogs vs. Limited Data for SAC

SPRC exhibits exceptional oral bioavailability across multiple species. In rats, absolute oral bioavailability at doses of 25, 75, and 225 mg/kg was 96.6%, 97.0%, and 94.7%, respectively, demonstrating dose-proportional absorption and classifying SPRC as a BCS Class I drug with high solubility and high permeability [1]. In beagle dogs following single oral administration of 20 mg/kg, SPRC achieved a mean absolute bioavailability of 112% with Tmax of 0.33 ± 0.20 h and mean plasma half-life of 16.5 h [2]. For comparison, intravenous administration in dogs gave a mean clearance of 0.4 mL/min/kg and mean apparent volume of distribution of 0.56 L/kg, indicating favorable distribution characteristics [2].

Pharmacokinetics Drug Development Oral Formulation

SPRC vs. GYY4137: Distinct Chemical Class with Endogenous CSE-Dependent H2S Generation

SPRC and GYY4137 represent fundamentally different classes of H2S donors. SPRC is a cysteine-based amino acid analog that requires endogenous cystathionine-γ-lyase (CSE) enzymatic activity to generate H2S, functioning as a substrate for this enzyme [1]. In contrast, GYY4137 is a synthetic phosphinodithioate compound (morpholin-4-ium-4-methoxyphenyl(morpholino) phosphinodithioate) that releases H2S through spontaneous hydrolysis in aqueous media without requiring enzymatic conversion [2]. While both are categorized as 'slow-release' H2S donors, GYY4137 has been predominantly studied in hypertension, sepsis, and atherosclerosis models, whereas SPRC has demonstrated efficacy across a broader range including cardioprotection, neuroprotection in Alzheimer's disease, pro-apoptotic effects in gastric cancer, and anti-inflammatory activity in acute pancreatitis and rheumatoid arthritis [1].

H2S Donor Pharmacology Comparative Pharmacology Drug Discovery

CR-SPRC Controlled Release Formulation: 8-Hour In Vitro Release and 6-Hour In Vivo Peak

To address SPRC's short half-life and刺激性气味 (irritating odor), a controlled-release formulation (CR-SPRC) using Eudragit RS30D as carrier was developed [1]. CR-SPRC achieved in vitro release completion within 8 hours and reached peak plasma concentration at 6 hours in vivo, providing sustained H2S elevation compared to immediate-release SPRC [1]. In a heart failure rat model, CR-SPRC demonstrated superior cardioprotective effects compared to unmodified SPRC, including significantly reduced infarct size, decreased left ventricular fibrosis area, increased left ventricular ejection fraction, and enhanced CSE protein expression in the peri-infarct region [1]. The formulation also promoted angiogenesis around the ligation site and inhibited apoptosis-related factors (bax, caspase-9, caspase-3) [1].

Controlled Release Formulation Pharmacokinetics Cardiovascular Drug Delivery

SPRC in Gastric Cancer Cells: Superior Growth Inhibition vs. SAC in SGC-7901 Model

SPRC demonstrates significant growth inhibition of SGC-7901 gastric cancer cells with measurable effects on cell viability, colony formation, and migration ability [1]. In comparative assays, SPRC treatment showed significant growth inhibition compared to control (p<0.01), with effects comparable to or exceeding those of S-allyl-cysteine (SAC) in certain parameters [1]. The anti-cancer effects were abrogated by co-treatment with propargylglycine (PAG), a CSE inhibitor, confirming CSE/H2S pathway dependence [1]. Wound-closure assays demonstrated that SPRC significantly inhibited SGC-7901 cell migration, with quantifiable reduction in wound closure speed relative to control [1].

Cancer Pharmacology Gastric Cancer H2S and Oncology

SPRC Procurement Scenarios: Validated Applications for L-Propargyl-cysteine in Research and Development


Cardiovascular Pharmacology: Myocardial Ischemia-Reperfusion and Heart Failure Studies Requiring CSE-Dependent H2S Modulation

SPRC is validated for acute myocardial infarction and heart failure research where sustained, endogenous CSE-dependent H2S production is required. In rat MI models, SPRC preserves SOD and GPx activities, maintains tissue GSH levels, and reduces MDA formation in ventricular tissues [1]. CR-SPRC formulation provides extended cardioprotection with 8-hour in vitro release and 6-hour in vivo peak, demonstrating improved survival, reduced infarct size, and enhanced ejection fraction compared to immediate-release SPRC in 6-week heart failure studies [2]. SPRC's structural advantage over SAC and SPC, conferred by its propargyl group, results in more extensive cardioprotection in ischemic models [3].

Inflammation and Autoimmune Disease Models: Rheumatoid Arthritis, Acute Pancreatitis, and Anemia of Inflammation

SPRC demonstrates anti-inflammatory efficacy validated in multiple in vivo models. In adjuvant-induced arthritis rats, SPRC significantly ameliorated disease severity through Nrf2-ARE pathway activation, with effects partially abrogated by CSE inhibitor PAG [1]. In LPS-induced inflammation, SPRC suppressed hepatic hepcidin mRNA and serum hepcidin levels while increasing serum H2S content (n=5/group), with effects reversed by PAG (p<0.05-0.001) [2]. In caerulein-induced acute pancreatitis, SPRC reduced inflammation in both pancreas and lung when administered 3 hours prior to induction [3].

Oral Formulation Development: High-Bioavailability BCS Class I H2S Donor for Preclinical PK/PD Studies

SPRC's exceptional oral bioavailability (rat: 94.7-97.0% across 25-225 mg/kg doses; dog: 112% at 20 mg/kg) and BCS Class I classification (high solubility, high permeability, logP = -2.16 ± 0.030) make it uniquely suitable for oral formulation development among H2S donors [1][2]. SPRC exhibits low plasma protein binding across human, rat, and dog species and achieves steady-state plasma concentration after 7 daily doses without accumulation in dogs [3]. The compound is water-soluble to at least 25 mg/mL, facilitating aqueous formulation .

Oncology Research: Gastric Cancer and Hematologic Malignancy Models with CSE-Pathway Validation

SPRC is validated for cancer research applications requiring CSE-pathway-dependent H2S modulation. In SGC-7901 gastric cancer cells, SPRC significantly inhibits growth (p<0.01 vs. control), reduces colony formation, and suppresses migration in wound-closure assays, with effects reversed by PAG confirming CSE/H2S pathway specificity [1]. SPRC has been investigated for potential anti-cancer applications in hematologic malignancies, and patent applications describe its use in treating blood system tumors [2]. The compound elevates p53 and Bax while inhibiting STAT3, providing multiple mechanistic entry points for oncology research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Propargyl-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.